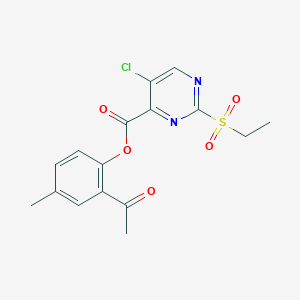![molecular formula C27H26FN3O3 B11303179 N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303179.png)
N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-etilfenil)-2-[3-(4-fluorobencil)-1-(4-metilfenil)-2,5-dioxoimidazolidin-4-il]acetamida es un compuesto orgánico complejo caracterizado por sus componentes estructurales únicos. Este compuesto presenta una combinación de grupos etilfenil, fluorobencil y metilfenil unidos a un núcleo de acetamida imidazolidin-4-il.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-etilfenil)-2-[3-(4-fluorobencil)-1-(4-metilfenil)-2,5-dioxoimidazolidin-4-il]acetamida generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de compuestos intermedios, como 4-etilfenilamina, cloruro de 4-fluorobencilo e isocianato de 4-metilfenilo. Estos intermedios sufren una serie de reacciones, incluida la sustitución nucleofílica, la condensación y la ciclización, para formar el producto final. Las condiciones de reacción a menudo requieren temperaturas controladas, solventes específicos y catalizadores para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como el volumen de producción deseado, la eficiencia del costo y las consideraciones ambientales. Las técnicas avanzadas como la síntesis asistida por microondas y la química de flujo pueden mejorar las velocidades de reacción y reducir el tiempo de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-etilfenil)-2-[3-(4-fluorobencil)-1-(4-metilfenil)-2,5-dioxoimidazolidin-4-il]acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir grupos funcionales específicos dentro del compuesto.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los sitios reactivos dentro de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Solventes: Metanol, etanol, diclorometano
Catalizadores: Paladio sobre carbono, óxido de platino
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-(4-etilfenil)-2-[3-(4-fluorobencil)-1-(4-metilfenil)-2,5-dioxoimidazolidin-4-il]acetamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Se explora por su potencial terapéutico en el tratamiento de diversas enfermedades, como el cáncer y los trastornos neurológicos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y nanomateriales.
Mecanismo De Acción
El mecanismo de acción de N-(4-etilfenil)-2-[3-(4-fluorobencil)-1-(4-metilfenil)-2,5-dioxoimidazolidin-4-il]acetamida involucra su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a efectos posteriores. Por ejemplo, podría inhibir una enzima clave involucrada en una vía metabólica, lo que resulta en procesos celulares alterados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-fluorobencil)-4-(3-bromofenil)acetamida
- Análogo de AKB48 N-(4-fluorobencil)
- Cianuro de 4-fluorobencilo
Singularidad
En comparación con compuestos similares, N-(4-etilfenil)-2-[3-(4-fluorobencil)-1-(4-metilfenil)-2,5-dioxoimidazolidin-4-il]acetamida destaca por su combinación única de grupos funcionales y complejidad estructural. Esta singularidad puede conferir reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C27H26FN3O3 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C27H26FN3O3/c1-3-19-8-12-22(13-9-19)29-25(32)16-24-26(33)31(23-14-4-18(2)5-15-23)27(34)30(24)17-20-6-10-21(28)11-7-20/h4-15,24H,3,16-17H2,1-2H3,(H,29,32) |
Clave InChI |
XCROSGAWGUYQRU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine](/img/structure/B11303102.png)
![N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11303107.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303108.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11303129.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide](/img/structure/B11303130.png)
![2-(2,4-dichlorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11303137.png)
![4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11303139.png)

![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11303153.png)
![2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11303163.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide](/img/structure/B11303166.png)
![4-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11303168.png)
![4-Methoxyphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11303172.png)
